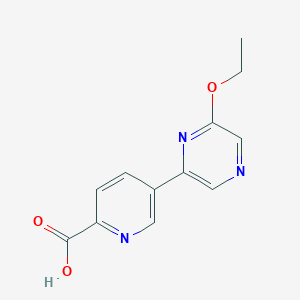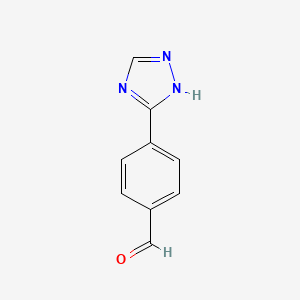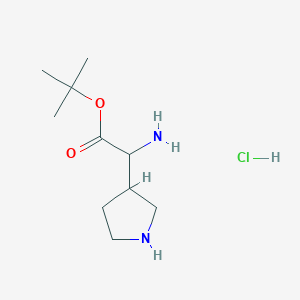
3-(Boc-aminomethyl)-pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Boc-aminomethyl)-pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a Boc-protected aminomethyl group. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-aminomethyl)-pyrrolidine hydrochloride typically involves the protection of the aminomethyl group with a Boc group, followed by the formation of the pyrrolidine ring. One common method involves the reaction of pyrrolidine with Boc-protected aminomethyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified by recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Boc-aminomethyl)-pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group to yield the free amine.
Substitution: The Boc-protected aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used to remove the Boc group.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the Boc-protected aminomethyl group under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Free amine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Boc-aminomethyl)-pyrrolidine hydrochloride is widely used in scientific research due to its versatility. Some applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of fine chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(Boc-aminomethyl)-pyrrolidine hydrochloride depends on its specific application. In general, the Boc group protects the aminomethyl group from unwanted reactions, allowing for selective functionalization of the pyrrolidine ring. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Boc-aminomethyl)azetidine hydrochloride: Similar structure but with an azetidine ring instead of a pyrrolidine ring.
N-Boc-pyrrolidine: Lacks the aminomethyl group but has the Boc-protected pyrrolidine ring.
N-Boc-aminomethylpyrrolidine: Similar structure but without the hydrochloride salt.
Uniqueness
3-(Boc-aminomethyl)-pyrrolidine hydrochloride is unique due to the presence of both the Boc-protected aminomethyl group and the pyrrolidine ring. This combination allows for selective reactions and functionalization, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Propriétés
Formule moléculaire |
C10H21ClN2O2 |
|---|---|
Poids moléculaire |
236.74 g/mol |
Nom IUPAC |
tert-butyl 2-amino-2-pyrrolidin-3-ylacetate;hydrochloride |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)8(11)7-4-5-12-6-7;/h7-8,12H,4-6,11H2,1-3H3;1H |
Clé InChI |
SPDIHTHHJLOFPA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C1CCNC1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


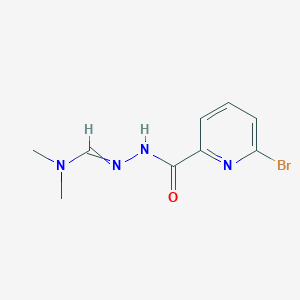

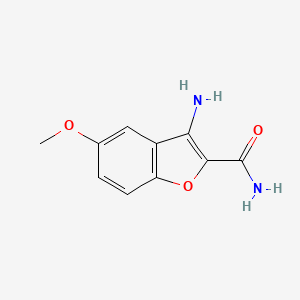
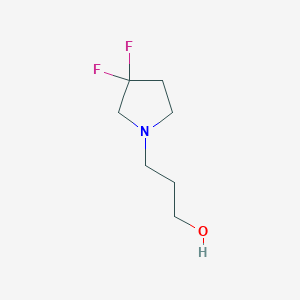
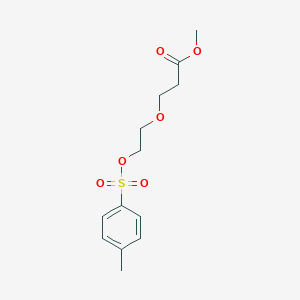
![3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B13925730.png)
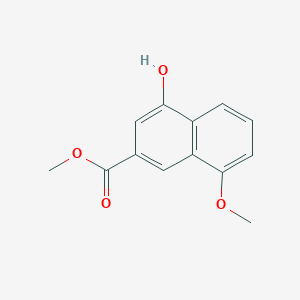
![Methyl 5-bromo-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13925750.png)
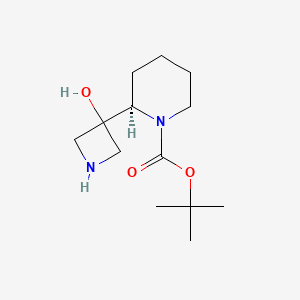

![2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]propane-1,3-diol](/img/structure/B13925766.png)

